9-Borabicyclo[3.3.1]nonane

Catalog No.
S622674
CAS No.
280-64-8
M.F
C8H14B
M. Wt
121.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Borabicyclo[3.3.1]nonane

CAS Number

280-64-8

Product Name

9-Borabicyclo[3.3.1]nonane

Molecular Formula

C8H14B

Molecular Weight

121.01 g/mol

InChI

InChI=1S/C8H14B/c1-3-7-5-2-6-8(4-1)9-7/h7-8H,1-6H2

InChI Key

AMKGKYQBASDDJB-UHFFFAOYSA-N

SMILES

[B]1C2CCCC1CCC2

Synonyms

9-BBN compound, 9-borabicyclo(3,3,1)nonane

Canonical SMILES

[B]1C2CCCC1CCC2

Hydroboration of Carbodiimides

Suzuki Reactions

Reductive Cleavage of Cyclic Acetals and Ketals

Preparation of Dienes, Enynes, Allenes

Reductive Cleavage of Peroxo Esters

Preparation of Ubiquitin Derivatives

9-Borabicyclo[3.3.1]nonane, commonly referred to as 9-BBN, is an organoborane compound characterized by its unique bicyclic structure. This colorless solid is primarily utilized in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which readily cleaves in the presence of reducible substrates, making it a versatile tool for various chemical transformations . Its nickname, "banana borane," derives from the visual representation of its structure, which resembles a banana shape due to the bridging boron atom .

9-Borabicyclo[3.3.1]nonane is known for its mild reactivity, particularly in the reduction of carbonyl compounds, acid chlorides, and alkenes. Notably, it can reduce amides to amines without forming complexes with tertiary amines, allowing for complete reduction using stoichiometric amounts . The compound also participates in hydroboration reactions, where it adds across double bonds to form organoboranes that can be further oxidized to alcohols .

Key Reactions Include:

  • Hydroboration of alkenes and alkynes.
  • Reduction of carbonyl compounds to alcohols.
  • Conversion of nitriles and isocyanates into amines .

The synthesis of 9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents such as tetrahydrofuran. This method yields the desired compound in a straightforward manner and allows for its commercial availability both as a solid and in solution form .

General Synthesis Reaction:

text
1,5-Cyclooctadiene + Borane → 9-Borabicyclo[3.3.1]nonane

9-Borabicyclo[3.3.1]nonane has numerous applications in organic synthesis:

  • Hydroboration: It is extensively used for the regioselective hydroboration of alkenes and alkynes.
  • Reduction Reagent: It serves as a mild reducing agent for various functional groups.
  • Catalysis: The compound has been employed as a metal-free catalyst for specific reactions like the hydroboration of carbodiimides .

Interaction studies involving 9-borabicyclo[3.3.1]nonane often focus on its reactivity with different substrates. Research has shown that it can undergo exchange and substitution reactions with various reagents, which can be useful in synthesizing complex organic molecules . Additionally, kinetic studies and density functional theory calculations have provided insights into its mechanism of action during hydroboration reactions .

Several compounds exhibit similar properties or structural characteristics to 9-borabicyclo[3.3.1]nonane:

Compound NameStructure TypeKey Features
Borane (BH₃)Simple boron hydrideHighly reactive; used in hydroboration but less selective than 9-BBN
Tri-n-butylboraneOrganoboraneUsed in similar reactions but has higher steric demand
CatecholboraneOrganoboraneKnown for its selectivity; used in specific hydroboration reactions
9-Borabicyclo[4.2.2]undecaneBicyclic boron compoundSimilar structure but different reactivity profile

Uniqueness of 9-Borabicyclo[3.3.1]nonane:

  • Regioselectivity: Its steric demand allows for highly regioselective addition reactions compared to simpler boranes.
  • Mildness: It acts as a mild reducing agent, making it suitable for sensitive substrates without causing unwanted side reactions.

UNII

4K4J8L1OG9

GHS Hazard Statements

Aggregated GHS information provided by 125 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (68.8%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (68.8%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

280-64-8

Wikipedia

9-borabicyclo[3.3.1]nonane

General Manufacturing Information

9-Borabicyclo[3.3.1]nonane: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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